molecular formula C2H3BrO2 B113405 Bromoacetic acid-1-13C CAS No. 57858-24-9

Bromoacetic acid-1-13C

Cat. No. B113405
CAS RN: 57858-24-9
M. Wt: 139.94 g/mol
InChI Key: KDPAWGWELVVRCH-VQEHIDDOSA-N
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Description

Bromoacetic acid-1-13C is a carbon-13 labeled alkylating agent and building block that can be used in organic synthesis . This colorless solid is a relatively strong alkylating agent . It is widely used in organic synthesis, for example, in pharmaceutical chemistry .


Synthesis Analysis

Bromoacetic acid-1-13C is synthesized for professional use only . It is used as a synthetic intermediate . The product is stored at room temperature away from light and moisture .


Molecular Structure Analysis

The linear formula of Bromoacetic acid-1-13C is BrCH2*COOH . It has a molecular weight of 139.94 .


Chemical Reactions Analysis

Bromoacetic acid-1-13C is used for the N-terminal bromoacylation of resin-bound peptides . It can also be used to synthesize (Z)-2-(cyclooct-4-en-1-yloxy)acetic acid, α-bromo-phenylacetamide, and to convert aromatic thiosemicarbazones to thiazolylhydrazones .


Physical And Chemical Properties Analysis

Bromoacetic acid-1-13C is a solid substance . It has a boiling point of 208 °C (lit.) and a melting point of 47-49 °C (lit.) . The density is 2.382 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Amino Acids and Derivatives

  • Bromoacetic acid-1-13C has been utilized in the synthesis of various amino acids and their derivatives. For instance, it played a crucial role in the asymmetric synthesis of l-[2-13C]aspartic acid from sodium [2-13C]acetate (Takatori, Nishihara, & Kajiwara, 1999). Similarly, it was used in the synthesis of (2RS, 4′R, 8′R) -α-Tocopherol (Sakamoto, Miyazawa, & Kajiwara, 1992) and δ-aminolevulinic acid (Kurumaya et al., 1989).

Ecotoxicological Studies

  • Bromoacetic acid, including its isotopically labeled forms, has been studied for its effects on marine ecosystems. Research on its ecotoxicology on estuarine phytoplankton revealed its potential impact on ecosystem productivity (Gordon, Richardson, & Pinckney, 2015).

Synthesis of Compounds for Medical Research

  • Bromoacetic acid-1-13C is also used in the synthesis of medically relevant compounds. For example, it was involved in the preparation of 13C3-hydroxyacetone, a compound potentially useful in medical diagnostics (Dicus, Burnham, Charles, & Nantz, 2003).

Analytical Chemistry and Spectroscopy

  • It has applications in analytical chemistry, specifically in spectroscopic methods. The structure of bromoacetic substituted derivatives of bile acids was characterized using various spectroscopic techniques (Pospieszny, Koenig, Kowalczyk, & Brycki, 2015).

Environmental Studies

  • In environmental studies, bromoacetic acid derivatives, including those labeled with isotopes, are examined for their role in the formation of disinfection byproducts. Research has been conducted on the effect of bromide ion on haloacetic acid speciation resulting from chlorination and chloramination of aquatic humic substances (Cowman & Singer, 1996).

Safety And Hazards

Bromoacetic acid-1-13C is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is very toxic to aquatic life . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443312
Record name Bromoacetic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetic acid-1-13C

CAS RN

57858-24-9
Record name Bromoacetic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoacetic-(1-13C) acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The NHS (N-hydroxy succinimide) ester of bromoacetic acid was prepared as follows: 100 mmoles of (13.9 g) of bromoacetic acid were dissolved in 50 ml of anhydrous DMF, to this solution 100 mmoles (20.6 g) of N—N-Dicyclohexylcarbodiimide were added with stirring followed by 100 mmoles of N-hydroxysuccinimide (11.9 g adjusted for 100% purity), and the mixture was stirred for 6 hours at 37° C. The mixture was then placed for 2 hours at −20° C. to accelerate the precipitation of hydroxyurea, which was removed by filtration. In the filtrate the DMF was removed under reduced pressure at 45° C. and the active ester was recrystallized from 2-propanal.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
HTA Cheung, PG Gray - Journal of Labelled Compounds and …, 1984 - Wiley Online Library
Samples of 2,4‐diamino‐6‐methylpteridine (1), specifically labelled with 13 C at one or more carbon positions, were synthesised using a combination of the appropriate unlabelled and …
RWE Watts, JC Crawhall - Biochemical Journal, 1959 - ncbi.nlm.nih.gov
[1-13C] Glycine had to be synthesized ona much larger scale than in previously described isotopic syntheses (cf. Arnstein & Bentley, 1950), and it was therefore necessary to design a …
Number of citations: 58 www.ncbi.nlm.nih.gov
J Ranish, J Luo - bioRxiv, 2022 - biorxiv.org
… Bromoacetic acid 1-13C and 2-13C were purchased from Cambridge Isotope Laboratories, Inc. (Tewksbury, MA). The N,N’-Diisopropylcarbodiimide (DIC), N,N-Diisopropylethylamine (…
Number of citations: 2 www.biorxiv.org

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